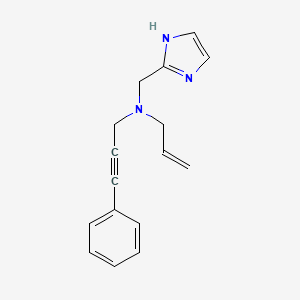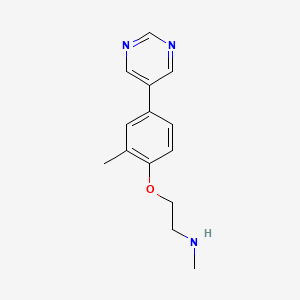
N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as RYR1 activator or IC87114, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine involves the inhibition of phosphoinositide 3-kinase (PI3K) delta isoform. This leads to the suppression of B-cell receptor signaling and the inhibition of B-cell proliferation and survival. This compound has also been shown to have an effect on the calcium release channel RyR1, leading to the activation of RyR1 and subsequent calcium release.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have immunomodulatory effects by inhibiting B-cell receptor signaling and B-cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine in lab experiments include its potent and selective inhibition of PI3K delta isoform, its anti-inflammatory, anti-cancer, and immunomodulatory effects, and its ability to activate RyR1 and subsequent calcium release. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine. These include investigating its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. Additionally, further research is needed to investigate its mechanism of action and its effects on calcium release and RyR1 activation. Finally, future research should focus on optimizing the synthesis method of this compound for maximum yield and purity.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-phenyl-N-prop-2-enylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-19(14-16-17-10-11-18-16)13-6-9-15-7-4-3-5-8-15/h2-5,7-8,10-11H,1,12-14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBARYWAOPJTSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#CC1=CC=CC=C1)CC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-6-methoxyphenol](/img/structure/B3813402.png)
![2-({[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)pyrimidine](/img/structure/B3813409.png)
![1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone](/img/structure/B3813415.png)

![N-cyclopropyl-1'-[3-(methylthio)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3813430.png)
![N-(4-{2-[3-(dimethylamino)pyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3813443.png)
![methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B3813450.png)
![(1S*,6R*)-9-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3813454.png)
![2,5-dimethyl-3-(4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperazin-1-yl)pyrazine](/img/structure/B3813464.png)
![4-[(1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-4-piperidinyl)methyl]pyridine bis(trifluoroacetate)](/img/structure/B3813468.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3813489.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3813495.png)
![1-(methoxymethyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B3813496.png)
![1-allyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B3813511.png)